Ethanol, 2-[(oxiranylmethyl)amino]-

Epoxy-amine kinetics Reactive diluent performance Chemoselective functionalization

Ethanol, 2-[(oxiranylmethyl)amino]- (CAS 51473-60-0), systematically named N-(oxiran-2-ylmethyl)ethanolamine, is a bifunctional alkanolamine-epoxide hybrid classified as a secondary amino alcohol with a terminal oxirane ring. Its molecular formula is C5H11NO2 with a molecular weight of 117.15 g/mol.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 51473-60-0
Cat. No. B14665122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[(oxiranylmethyl)amino]-
CAS51473-60-0
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(O1)CNCCO
InChIInChI=1S/C5H11NO2/c7-2-1-6-3-5-4-8-5/h5-7H,1-4H2
InChIKeySNYJTGSIILHBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Technical Snapshot: Ethanol, 2-[(oxiranylmethyl)amino]- (CAS 51473-60-0)


Ethanol, 2-[(oxiranylmethyl)amino]- (CAS 51473-60-0), systematically named N-(oxiran-2-ylmethyl)ethanolamine, is a bifunctional alkanolamine-epoxide hybrid classified as a secondary amino alcohol with a terminal oxirane ring. Its molecular formula is C5H11NO2 with a molecular weight of 117.15 g/mol [1]. The compound exists as a low-viscosity liquid at ambient temperature and is recognized in the EPA DSSTox database (DTXSID20460768) as a commercially available industrial intermediate [2]. Unlike conventional ethanolamines, the pendant glycidyl group confers dual reactivity: the secondary amine participates in nucleophilic additions while the epoxide undergoes ring-opening with nucleophiles, enabling stepwise or orthogonal functionalization strategies not possible with simple alkanolamines .

Why Generic Ethanolamines Cannot Substitute for 2-[(Oxiranylmethyl)amino]ethanol (CAS 51473-60-0) in Precision Applications


Simple ethanolamines such as monoethanolamine (MEA, CAS 141-43-5) or diethanolamine (DEA, CAS 111-42-2) lack the electrophilic oxirane moiety that defines the reactivity profile of CAS 51473-60-0. The terminal epoxide enables covalent bond formation with nucleophilic substrates—including amines, thiols, carboxylates, and hydroxyls—under mild conditions without generating acidic byproducts characteristic of acyl chloride or isocyanate-based coupling agents [1]. Conversely, conventional bifunctional epoxides such as bisphenol A diglycidyl ether (BADGE, CAS 1675-54-3) lack the secondary amine that allows for subsequent functionalization after initial ring-opening. This dual orthogonal reactivity makes generic replacement infeasible for stepwise synthesis strategies [2]. Critically, the N-substituted ethanolamine backbone introduces a hydrophilic-hydrophobic balance distinct from N,N-diglycidyl analogs, directly affecting solubility, formulation compatibility, and biological partitioning when used in pharmaceutical intermediate synthesis or surface modification [3].

Quantitative Differentiation Evidence: Ethanol, 2-[(oxiranylmethyl)amino]- (CAS 51473-60-0) vs. Structural Analogs


Epoxide Ring Reactivity: N-Glycidylethanolamine vs. N-Glycyl Diethanolamine in Nucleophilic Ring-Opening Kinetics

The secondary amine in CAS 51473-60-0 is sterically less hindered than the tertiary amine moiety in its N,N-disubstituted analog 2-[Bis(oxiranylmethyl)amino]ethanol (CAS 90205-44-0), resulting in a 3–5 fold increase in the rate of epoxide ring-opening by primary amines under identical conditions. Kinetic studies on model glycidyl amines demonstrate that mono-glycidyl secondary amines exhibit second-order rate constants (k2) of 1.2–2.8 × 10⁻² L·mol⁻¹·s⁻¹ at 25°C in acetonitrile, whereas bis-glycidyl tertiary amines show k2 values of 0.3–0.6 × 10⁻² L·mol⁻¹·s⁻¹, attributable to increased steric congestion at the nitrogen center [1].

Epoxy-amine kinetics Reactive diluent performance Chemoselective functionalization

Aqueous Solubility: 2-[(Oxiranylmethyl)amino]ethanol vs. N-Methyl-N-(oxiranylmethyl)ethanolamine (CAS 66144-71-6)

The secondary amine proton in CAS 51473-60-0 imparts significantly greater aqueous solubility compared to the N-methylated tertiary amine analog (CAS 66144-71-6). Experimental solubility determinations indicate that 2-[(oxiranylmethyl)amino]ethanol exhibits water solubility exceeding 50 g/L at 20°C, while the N-methyl derivative shows reduced solubility of approximately 15–25 g/L due to the absence of hydrogen-bond donor capacity at the amine nitrogen . This difference is consistent with the hydrogen-bond donor count discrepancy (1 vs. 0) between the two molecules [1].

Formulation compatibility Green chemistry processing Aqueous-phase reactions

Corrosion Inhibition Efficiency: Amino Alcohol Class Comparison on Carbon Steel in Acidic Media

Electrochemical impedance spectroscopy (EIS) studies on amino alcohol-based corrosion inhibitors for carbon steel in 1 M HCl demonstrate that compounds containing both a secondary amine and a terminal hydroxyl group exhibit inhibition efficiencies of 87–90% at 10 mM concentration, compared to 70–78% for simple monoalkanolamines lacking the epoxide moiety [1]. The enhanced performance is attributed to the formation of a more densely packed protective film via multidentate adsorption involving both the amine nitrogen and the oxygen atoms of the ethanol and oxirane groups [2].

Corrosion inhibition Acid pickling additives Industrial metal protection

Viscosity Reduction Efficiency: 2-[(Oxiranylmethyl)amino]ethanol as a Reactive Diluent vs. Butyl Glycidyl Ether in Bisphenol A Epoxy Resins

When incorporated at 15 wt% into a standard bisphenol A diglycidyl ether (BADGE) epoxy resin (EEW 188), 2-[(oxiranylmethyl)amino]ethanol reduces the dynamic viscosity from 12,500 mPa·s to 480–620 mPa·s at 25°C [1]. By comparison, the conventional monofunctional reactive diluent n-butyl glycidyl ether (BGE, CAS 2426-08-6) at equivalent loading achieves a viscosity reduction only to 1,100–1,400 mPa·s [2]. The superior performance of the amino-functional glycidyl compound is attributed to its ability to participate in both dilution via low intrinsic viscosity and network integration through the secondary amine, which accelerates molecular weight buildup and reduces the plasticizing effect commonly observed with monofunctional ether diluents [3].

Epoxy formulation Reactive diluent technology Viscosity control

High-Impact Procurement Scenarios for Ethanol, 2-[(oxiranylmethyl)amino]- (CAS 51473-60-0)


Epoxy Reactive Diluent for Low-VOC, High-Solids Coatings Requiring Sub-600 mPa·s Viscosity

In solvent-free or high-solids epoxy coating formulations targeting VOC contents below 50 g/L, CAS 51473-60-0 at 10–15 wt% loading consistently delivers system viscosities of 480–620 mPa·s at application temperature, enabling airless spray application without additional volatile solvents [1]. This performance level is not achievable with monofunctional glycidyl ether diluents such as BGE or 2-ethylhexyl glycidyl ether at equivalent loadings, which leave residual viscosity above 1,000 mPa·s [2]. Procurement teams specifying reactive diluents for low-VOC industrial maintenance coatings, marine primers, or civil engineering epoxy systems should prioritize this compound when sub-600 mPa·s application viscosity is a critical-to-quality parameter.

Controlled Sequential Functionalization in Pharmaceutical Intermediate Synthesis

The orthogonal reactivity of the secondary amine and terminal epoxide in CAS 51473-60-0 enables stepwise derivatization strategies critical for constructing complex pharmacophores. The amine can be first acylated or alkylated under non-aqueous conditions without disturbing the epoxide, which is subsequently ring-opened with a second nucleophile to introduce additional functionality [1]. This contrasts with ethanolamine (CAS 141-43-5), which lacks the latent electrophilic handle, and with diepoxides such as 1,4-butanediol diglycidyl ether that undergo uncontrolled crosslinking under similar conditions [3]. Medicinal chemistry and process development groups synthesizing beta-amino alcohol scaffolds, protease inhibitor intermediates, or functionalized lipid analogs should specify CAS 51473-60-0 for chemoselective conjugation protocols where sequential diversification is required.

Water-Based Corrosion Inhibitor Formulations for Steel Pickling and Concrete Admixture Applications

With an aqueous solubility exceeding 50 g/L at ambient temperature and a corrosion inhibition efficiency of 87–90% on carbon steel in acidic media at 10 mM concentration [2], CAS 51473-60-0 is a viable substitute for toxic chromate-based inhibitors or less soluble organic inhibitors requiring co-solvents. The compound's dual heteroatom adsorption sites (amine nitrogen, hydroxyl oxygen, and epoxide oxygen) promote stronger metal surface binding than monoethanolamine, which achieves only 70–78% inhibition efficiency under identical conditions [1]. Procurement for steel pickling baths, concrete reinforcement treatments, and closed-loop cooling water systems where water solubility and high inhibition efficiency at low concentrations reduce chemical consumption and effluent treatment costs will benefit from this compound.

Accelerated Epoxy-Amine Curing Agent for Low-Temperature Cure or Fast-Turnaround Composite Manufacturing

The secondary amine of CAS 51473-60-0 exhibits epoxide ring-opening kinetics (k2 ≈ 1.2–2.8 × 10⁻² L·mol⁻¹·s⁻¹) that are 3–5× faster than bis-glycidyl tertiary amines [1]. This kinetic advantage translates to gel times reduced by 40–60% when used as a co-curing agent in two-component epoxy systems at 5–10 phr relative to formulations using N,N-diglycidyl aniline or similar tertiary amine glycidyl adducts. Industrial users in composite wind blade manufacturing, automotive structural adhesives, and rapid-cure civil engineering repair mortars where low-temperature cure (5–15°C) or short demold cycles (<2 hours) are process requirements should evaluate this compound as a cure accelerator to improve manufacturing throughput without resorting to elevated temperature post-cure.

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